(3Z)-1-(3,4-dichlorophenyl)-3-[5-fluoro-4-oxo-5-(trifluoromethyl)-1,3-thiazolidin-2-ylidene]urea
Description
(3Z)-1-(3,4-dichlorophenyl)-3-[5-fluoro-4-oxo-5-(trifluoromethyl)-1,3-thiazolidin-2-ylidene]urea is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a fluoro-oxo-thiazolidinylidene moiety, and a trifluoromethyl group
Properties
IUPAC Name |
(3Z)-1-(3,4-dichlorophenyl)-3-[5-fluoro-4-oxo-5-(trifluoromethyl)-1,3-thiazolidin-2-ylidene]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F4N3O2S/c12-5-2-1-4(3-6(5)13)18-8(22)20-9-19-7(21)10(14,23-9)11(15,16)17/h1-3H,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZXGXPXQXRCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N=C2NC(=O)C(S2)(C(F)(F)F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/N=C\2/NC(=O)C(S2)(C(F)(F)F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3Z)-1-(3,4-dichlorophenyl)-3-[5-fluoro-4-oxo-5-(trifluoromethyl)-1,3-thiazolidin-2-ylidene]urea typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.
Introduction of the fluoro and trifluoromethyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.
Coupling with the dichlorophenyl group: This step involves the use of coupling reagents to attach the dichlorophenyl group to the thiazolidinone ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
(3Z)-1-(3,4-dichlorophenyl)-3-[5-fluoro-4-oxo-5-(trifluoromethyl)-1,3-thiazolidin-2-ylidene]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or dichlorophenyl groups, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(3Z)-1-(3,4-dichlorophenyl)-3-[5-fluoro-4-oxo-5-(trifluoromethyl)-1,3-thiazolidin-2-ylidene]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (3Z)-1-(3,4-dichlorophenyl)-3-[5-fluoro-4-oxo-5-(trifluoromethyl)-1,3-thiazolidin-2-ylidene]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
(3Z)-1-(3,4-dichlorophenyl)-3-[5-fluoro-4-oxo-5-(trifluoromethyl)-1,3-thiazolidin-2-ylidene]urea can be compared with similar compounds such as:
Dichloroanilines: These compounds have similar dichlorophenyl groups but lack the thiazolidinone and trifluoromethyl moieties.
Fluorinated thiazolidinones: These compounds share the thiazolidinone ring and fluorine atoms but differ in the substitution pattern and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
